molecular formula C18H22N2OS B5039847 (4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5039847
M. Wt: 314.4 g/mol
InChI Key: JNJIXTZMRRFFKR-UHFFFAOYSA-N
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Description

(4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a piperazine ring, and a methanone linkage

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-6-4-5-7-17(13)19-8-10-20(11-9-19)18(21)16-12-22-15(3)14(16)2/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJIXTZMRRFFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the thienyl and piperazine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can engage in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with polar sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound with similar thienyl groups but different functional groups.

    2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound featuring thienyl groups and an imidazole ring.

Uniqueness

(4,5-DIMETHYL-3-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a thienyl group, a piperazine ring, and a methanone linkage, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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